molecular formula C10H12N2OS B4185424 N-(3-cyanothiophen-2-yl)pentanamide

N-(3-cyanothiophen-2-yl)pentanamide

Cat. No.: B4185424
M. Wt: 208.28 g/mol
InChI Key: XNKCPPDVBPRXAI-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)pentanamide is a thiophene-based amide derivative featuring a pentanoyl group attached to the 2-amino position of a 3-cyanothiophene scaffold. This compound belongs to a class of molecules designed for pharmaceutical applications, particularly as kinase inhibitors targeting receptors such as EGFR and HER2 . Its synthesis typically involves the activation of a carboxylic acid (e.g., pentanoic acid) to an acyl chloride, followed by coupling with 3-cyanothiophen-2-amine under standard amide-forming conditions . The presence of the electron-withdrawing cyano group on the thiophene ring enhances electrophilic reactivity, which may contribute to its bioactivity.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-2-3-4-9(13)12-10-8(7-11)5-6-14-10/h5-6H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKCPPDVBPRXAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C=CS1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)pentanamide can be achieved through several methods. One common approach involves the reaction of 3-cyano-2-thiophenecarboxylic acid with pentanoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. the process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)pentanamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the cyano group.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

N-(3-cyanothiophen-2-yl)pentanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)pentanamide involves its interaction with molecular targets and pathways. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the thiophene ring can engage in π-π stacking interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

N-(4-Methoxyphenyl)Pentanamide (N4MP)
  • Structure : Pentanamide group linked to a 4-methoxyphenylamine core.
  • Activity : Demonstrates anthelmintic activity against Toxocara canis larvae, comparable to albendazole but with lower cytotoxicity in human and animal cell lines .
  • Toxicity: IC₅₀ values in cell lines exceed those of albendazole, indicating improved safety .
N4-Valeroylsulfonamide Derivatives (e.g., Compounds 22–25)
  • Structure : Pentanamide (valeroyl) group attached to sulfonamide-functionalized phenyl rings (e.g., sulfadiazine, sulfathiazole) .
  • Key Properties :
    • IR spectra show characteristic CONH (~1685 cm⁻¹) and SO₂NH (~1164 cm⁻¹) stretches .
    • Melting points range between 208–221°C, indicating high crystallinity .
N-(3-Cyanothiophen-2-yl)benzamide
  • Structure: Benzamide analog of the target compound, replacing pentanoyl with benzoyl .
  • Key Properties: Molecular weight: 228.27 g/mol, logP = 2.18, polar surface area = 40.18 Ų .
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide
  • Structure : Acetamide derivative with a thiophene substituent .
  • Synthesis: Two-step process involving thiophene acetic acid activation and coupling with 3-cyanothiophen-2-amine .
  • Applications : Serves as a precursor for bioactive molecules but lacks explicit pharmacological data in the evidence.

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Biological Activity Key Properties References
N-(3-cyanothiophen-2-yl)pentanamide C₁₀H₁₃N₂OS 225.29 (estimated) Potential EGFR/HER2 inhibition High electrophilicity (3-cyano group); synthetic versatility
N-(4-Methoxyphenyl)Pentanamide C₁₂H₁₇NO₂ 207.27 Anthelmintic (vs. T. canis) Low cytotoxicity; BBB permeability; CYP1A2 inhibition
N4-Valeroylsulfadiazine (22) C₁₆H₂₀N₄O₃S 348.42 Antitubercular (synthesis confirmed) Melting point 218–219°C; IR: CONH (1685 cm⁻¹)
N-(3-Cyanothiophen-2-yl)benzamide C₁₂H₈N₂OS 228.27 Not specified logP = 2.18; polar surface area = 40.18 Ų

Pharmacological and Physicochemical Insights

  • Electrophilic Reactivity: The 3-cyano group on the thiophene ring in this compound enhances its ability to interact with biological targets, contrasting with the electron-donating methoxy group in N4MP .
  • Solubility and Permeability : The pentanamide chain in the target compound likely improves lipophilicity (logP ~2–3 estimated) compared to the more polar sulfonamide derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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